3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid
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Overview
Description
The compound “3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . The pyrazole ring in this compound is substituted with chlorine and methyl groups .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, pyrazole compounds are often synthesized from the reaction of α,β-unsaturated carbonyl compounds with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the pyrazole ring and various substituents. The pyrazole ring itself is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
Pyrazole compounds, due to the presence of the aromatic ring, can undergo various chemical reactions including electrophilic substitution and nucleophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Pyrazole compounds are generally stable and have low reactivity .Scientific Research Applications
Synthesis and Structural Analysis
Research on similar pyrazole derivatives, such as the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, has shown the complexities involved in the synthesis and the importance of structural analysis through techniques like X-ray crystallography. These studies highlight the regiospecific synthesis processes and the conformational variations observed in these compounds, which are crucial for understanding their chemical behavior and potential applications in material science or pharmaceuticals (Kumarasinghe et al., 2009).
Biotransformation Studies
Investigations into the biotransformation of gallic acid by microbial cultures reveal the potential of using similar chemical structures for producing novel metabolites. These metabolites have implications in pharmacological research, offering insights into the metabolism of complex molecules and the generation of compounds with potential therapeutic properties (Hsu et al., 2007).
Photophysical Properties and Biological Activity
The study of silicon-containing bis-azomethines derived from similar methoxybenzoic acid compounds highlights their UV light-absorbing and fluorescent properties. Such properties are of interest in the development of new materials for optoelectronic applications. Additionally, these compounds exhibit antimicrobial activity, suggesting their potential use in medical and material science to develop antimicrobial coatings or treatments (Zaltariov et al., 2015).
Chemical Reactions and Methodologies
Research on chloro(4-methylpent-3-en-1-ynyl)carbene showcases the novel photochemical transformations and reactions with alkenes, providing valuable methodologies for synthetic chemistry. Such studies contribute to the understanding of reaction mechanisms and the development of new synthetic routes for complex organic molecules (Gvozdev et al., 2021).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
3-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-8-13(15)9(2)17(16-8)7-11-6-10(14(18)19)4-5-12(11)20-3/h4-6H,7H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSYTCAUWBMMQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C(=O)O)OC)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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